molecular formula C15H16ClNO3 B8527613 1-(tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid CAS No. 928149-17-1

1-(tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid

Cat. No. B8527613
M. Wt: 293.74 g/mol
InChI Key: WPBDEEPIHAYJMO-UHFFFAOYSA-N
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Patent
US07763732B2

Procedure details

To a solution of 7-chloro-1H-indole-3-carboxylic acid (7.5 g, 38.0 mmol) in dimethylformamide (100 ml) at 10° C. under nitrogen was added sodium hydride (60% dispersion in mineral oil, 3.1 g, 76.0 mmol) portionwise over 10 mins, maintaining the temperature below 15° C. The cooling bath was removed and the suspension stirred for 90 mins. Toluene-4-sulfonic acid tetrahydropyran-4-ylmethylester (14.6 g, 53.0 mmol) was added. The mixture was heated at 50° C. with stirring for 6 h. Dimethylformamide was removed by evaporation and the residue was dissolved in water (500 ml). The emulsion was washed with dichloromethane (2×100 ml). The aqueous phase was acidified to pH 1 using 5 M hydrochloric acid and the precipitate filtered off, washed with water to neutrality and dried to afford 1-(tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid (15.0 g, 51.0 mmol) as a white solid.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[C:7]2[C:11]([OH:13])=[O:12].[H-].[Na+].[O:16]1[CH2:21][CH2:20][CH:19]([CH2:22]OS(C2C=CC(C)=CC=2)(=O)=O)[CH2:18][CH2:17]1>CN(C)C=O>[O:16]1[CH2:21][CH2:20][CH:19]([CH2:22][N:9]2[C:10]3[C:6](=[CH:5][CH:4]=[CH:3][C:2]=3[Cl:1])[C:7]([C:11]([OH:13])=[O:12])=[CH:8]2)[CH2:18][CH2:17]1 |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC=1C=CC=C2C(=CNC12)C(=O)O
Name
Quantity
3.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
14.6 g
Type
reactant
Smiles
O1CCC(CC1)COS(=O)(=O)C1=CC=C(C=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the suspension stirred for 90 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 15° C
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
with stirring for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Dimethylformamide was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (500 ml)
WASH
Type
WASH
Details
The emulsion was washed with dichloromethane (2×100 ml)
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
WASH
Type
WASH
Details
washed with water to neutrality
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
O1CCC(CC1)CN1C=C(C2=CC=CC(=C12)Cl)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 51 mmol
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 134.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.